A Framework for the Physicochemical Characterization of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate
A Framework for the Physicochemical Characterization of Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate
An In-depth Technical Guide
Abstract: Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic molecule incorporating both thiophene and pyridine scaffolds. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1][2] Despite its availability from chemical suppliers, a comprehensive public dataset of its core physical properties is notably absent. This technical guide serves as a foundational document for researchers, chemists, and drug development professionals. It provides the established molecular identity of the compound and, more critically, outlines a suite of robust, self-validating experimental protocols for the determination of its essential physical and chemical properties. By explaining the causality behind experimental choices, this guide equips scientists with the necessary framework to generate the reliable and reproducible data required for advancing research, ensuring formulation success, and meeting regulatory standards.
Molecular Identity and Computed Properties
The initial step in the characterization of any chemical entity is to confirm its identity through established nomenclature and structural identifiers. Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate is a specific isomer whose precise structure is critical to its function and properties.
The fundamental identifiers for this compound have been consolidated from supplier databases and chemical registries.[3]
| Property | Value | Source |
| Compound Name | Ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate | N/A |
| CAS Number | 1187163-46-7 | [3] |
| Molecular Formula | C₁₃H₁₃NO₂S | [3] |
| Molecular Weight | 247.31 g/mol | [3][4] |
| SMILES | CCOC(=O)c1ccc(s1)-c1cccc(C)n1 | [3] |
| InChI | InChI=1/C13H13NO2S/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3 | [3] |
| InChIKey | ZUBZCVZVYZDUKO-UHFFFAOYSA-N | [3] |
While experimental data is sparse, computational methods can provide valuable estimations for properties relevant to drug discovery. For related heterocyclic structures, properties such as the octanol-water partition coefficient (XLogP3), topological polar surface area (TPSA), and hydrogen bond donor/acceptor counts are routinely calculated to predict pharmacokinetic behavior.[5][6] Researchers initiating work with this compound are encouraged to perform similar in silico modeling as a preliminary step.
Experimental Determination of Core Physical Properties
The following protocols are designed to be robust and self-validating, providing the foundational data for any subsequent research or development activities.
Physical State and Appearance
Expertise & Causality: The physical form (e.g., crystalline solid, amorphous powder, oil) at standard temperature and pressure is the most fundamental physical property. It dictates handling, storage, and purification strategies. The color and odor (or lack thereof) are important for preliminary identification and safety assessment. For instance, a deviation from a pure white or off-white color may suggest the presence of impurities.
Protocol:
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Place approximately 10-20 mg of the purified compound onto a clean, dry watch glass.
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Observe the sample at ambient temperature (20-25°C) against a white background.
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Record the physical form (e.g., crystalline solid, amorphous powder, oil).
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Record the color of the sample.
-
Carefully note any distinct odor by wafting vapors toward the nose; do not inhale directly.
Melting Point (MP) Determination
Expertise & Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden the melting range. This property is essential for quality control and serves as a reliable identification metric when compared against a reference standard.
Protocol:
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Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure instrument accuracy.
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Sample Preparation: Finely crush a small amount of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Measurement:
-
Place the capillary tube in the apparatus.
-
Set a rapid heating rate (10-15°C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
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Using a new sample, heat rapidly to within 15-20°C of the approximate MP.
-
Decrease the heating rate to 1-2°C/min to allow for thermal equilibrium.
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-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
Trustworthiness: This protocol is self-validating through the initial calibration step. Repeating the measurement with a second sample ensures the reproducibility of the result.
Solubility Profiling
Expertise & Causality: Solubility is a cornerstone of drug development, profoundly impacting bioavailability, formulation, and the design of in vitro assays. A compound's solubility in both aqueous (e.g., phosphate-buffered saline, PBS) and organic solvents (e.g., DMSO, ethanol) determines its suitability for different stages of research. The pyridine and ester moieties suggest some polarity, while the thiophene and hydrocarbon portions confer lipophilicity, making its solubility profile non-obvious without experimental testing.
Protocol:
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Preparation: Dispense a precisely weighed mass (e.g., 1.0 mg) of the compound into separate, labeled vials.
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Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a test solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile). This corresponds to an initial concentration of 10 mg/mL.
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Equilibration: Vortex each vial vigorously for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25°C) for at least one hour.
-
Observation: Visually inspect each vial for undissolved solid.
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Classification:
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Soluble: If a clear solution is formed.
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Sparingly Soluble: If the solution is hazy or contains a small amount of undissolved solid.
-
Insoluble: If most or all of the solid remains undissolved.
-
-
Semi-Quantitative Analysis (Optional): For samples that dissolve, add another aliquot of the compound to determine the saturation point. For insoluble samples, add more solvent to find the concentration at which it dissolves.
Spectroscopic and Structural Confirmation
Confirmation of the molecular structure is paramount. The following techniques provide unambiguous evidence of the compound's identity, complementing the physical property data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the thiophene and pyridine rings, a quartet and a triplet for the ethyl ester group, and a singlet for the methyl group on the pyridine ring. The chemical shifts and coupling constants will be definitive for the 2,5-disubstituted thiophene and 2,6-disubstituted pyridine patterns.
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¹³C NMR: The carbon NMR spectrum should reveal the expected number of carbon signals, including the characteristic carbonyl carbon of the ester at a downfield shift (typically ~160-170 ppm) and distinct signals for the aromatic carbons of the two heterocyclic rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The analysis is expected to show a protonated molecular ion ([M+H]⁺) at an m/z value corresponding to C₁₃H₁₄NO₂S⁺ (calculated: 248.0740), confirming the elemental composition with high accuracy.[1]
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of key functional groups. Expected characteristic absorption bands include:
-
~1700-1720 cm⁻¹: A strong C=O stretch from the ethyl ester.
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~1580-1610 cm⁻¹: C=N and C=C stretching vibrations from the pyridine and thiophene rings.
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~2900-3000 cm⁻¹: C-H stretching from the alkyl groups.
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~1100-1300 cm⁻¹: C-O stretching from the ester group.
Implications for Research and Drug Development
The comprehensive physicochemical data generated through these protocols is indispensable for the rational progression of a compound in a research or drug development pipeline.
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Purity and Identity: A sharp melting point and confirmatory spectral data establish a reliable baseline for the material, ensuring that biological or chemical screening results are attributable to the correct molecule.
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Formulation and Administration: Solubility data directly informs how the compound can be formulated for in vitro and in vivo studies. Poor aqueous solubility may necessitate the use of co-solvents, surfactants, or advanced formulation strategies to achieve the required concentrations for efficacy and toxicity testing.
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Pharmacokinetics (ADME): While not measured directly here, properties like solubility and physical state are inputs for predictive models of absorption, distribution, metabolism, and excretion (ADME). A compound that is a solid with low aqueous solubility may present challenges for oral absorption.
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Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]
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PubChem. 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. Available from: [Link]
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ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available from: [Link]
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PMC. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. Available from: [Link]
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MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Available from: [Link]
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MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available from: [Link]
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